molecular formula C7H10N2O4S B2406242 Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate CAS No. 2380010-78-4

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate

Cat. No.: B2406242
CAS No.: 2380010-78-4
M. Wt: 218.23
InChI Key: VBWAQQGHPXLTNA-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate ( 2380010-78-4) is a high-purity chemical reagent intended for research and development purposes. Compounds featuring the 1,2,6-thiadiazine-1,1-dioxide scaffold are of significant interest in medicinal chemistry and are prominently featured in patent literature as key structural motifs . This core substructure is associated with a range of pharmacological activities based on studies of closely related analogs. Research indicates that such compounds have been investigated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors and Hepatitis C Virus (HCV) polymerase inhibitors . Furthermore, derivatives within this chemical class have demonstrated analgesic and antipyretic (fever-reducing) properties in experimental models, with some compounds showing activity comparable to established pyrazolone analogues . The ethyl substitution at the 3-position of the thiadiazine ring may be explored to optimize the compound's lipophilicity and steric profile, which are critical parameters in the design of bioactive molecules . Researchers can utilize this compound as a versatile building block for the synthesis of novel drug-like molecules or as a reference standard in analytical studies. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-3-6-5(7(10)13-2)4-8-14(11,12)9-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIXOMRRKPYTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NS(=O)(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.

Chemical Reactions Analysis

Chemical Reactions Involving Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate

This compound can participate in various chemical reactions due to its functional groups:

Hydrolysis

The carboxylate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

N-Alkylation

The nitrogen atoms in the thiadiazine ring can be alkylated using alkyl halides under basic conditions. This reaction allows for the modification of the compound's structure to enhance biological activity.

Oxidation

The dioxo functionality can be targeted for oxidation reactions that might modify the electronic properties of the compound, potentially enhancing its reactivity towards biological targets.

Condensation Reactions

This compound can also participate in condensation reactions with aldehydes or ketones to form more complex heterocycles .

Mechanism of Action and Biological Activity

Research suggests that this compound may exhibit antiviral properties by binding to specific targets involved in viral replication pathways. Molecular docking studies indicate strong interactions with proteins involved in these pathways.

Data Tables

Scientific Research Applications

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate: This compound also contains a thiadiazine ring but differs in its substitution pattern and functional groups.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate:

The uniqueness of this compound lies in its specific structure and the presence of both a thiadiazine ring and a carboxylate ester group, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiadiazine ring with carboxylate and dioxo substituents. Its structure suggests potential interactions with biological targets due to the presence of reactive functional groups.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazine moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainActivity (MIC)
2-amino-1,3,4-thiadiazoleBacillus anthracisModerate
2-amino-1,3,4-thiadiazoleE. coliWeak
Methyl 3-ethyl-1,1-dioxo-2H-thiadiazineS. aureusModerate

The above table summarizes findings from various studies that highlight the antimicrobial potential of thiadiazole derivatives and related compounds .

Anticancer Activity

Methyl 3-ethyl-1,1-dioxo-2H-thiadiazine-4-carboxylate has been evaluated for its anticancer properties. A study conducted on a series of thiadiazole-imidazole derivatives demonstrated significant cytotoxicity against liver carcinoma cell lines.

Table 2: Anticancer Activity Against Liver Carcinoma

CompoundIC50 (µM)
Methyl 3-ethyl-1,1-dioxo...0.86
Other Thiadiazole Derivatives>50

The compound exhibited an IC50 value indicating strong activity against liver cancer cells compared to other derivatives .

Antiviral Activity

Molecular docking studies suggest that methyl 3-ethyl-1,1-dioxo-2H-thiadiazine-4-carboxylate may interact effectively with viral proteins. Specifically, it has shown potential as an inhibitor of Hepatitis B virus (HBV), indicating its role as a candidate for antiviral drug development.

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
HBV Capsid-8.5
Other Viral Targets-7.0 to -8.0

These results demonstrate the compound's capacity to inhibit viral replication through effective binding to viral proteins .

Case Studies

In a recent study focusing on the anti-hepatitis B activity of related compounds, methyl 3-ethyl-1,1-dioxo-2H-thiadiazine derivatives were synthesized and tested in vitro. The findings indicated a notable reduction in HBV replication rates in treated cell cultures compared to controls.

Q & A

Q. What are the established synthetic routes for Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate, and how can cyclization conditions be optimized?

The compound is synthesized via intermolecular cyclization of sulfamide with α,β-diketones or their equivalents. Key steps include:

  • Reactant stoichiometry : A 1:1 molar ratio of sulfamide to diketone is typically used to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates.
  • Temperature control : Reactions are conducted at 80–100°C to balance reaction rate and thermal decomposition risks .
  • Purification : Recrystallization from methanol or ethanol is standard, as slow evaporation yields high-purity crystals suitable for X-ray diffraction .

Q. How does the thiadiazine ring conformation influence crystallographic data interpretation?

The thiadiazine ring typically adopts an envelope conformation , with the sulfur atom deviating from the mean plane of the other five atoms. For example:

CompoundS-atom deviation (Å)Dihedral angle (°)
ZECWAI*0.67951.3
Title compound ()0.48828.98
*ZECWAI: Methyl 2,3-dimethyl-5-(trichloromethyl)-2H-1,2,6-thiadiazine-4-carboxylate-1,1-dioxide.
Deviations >0.5 Å indicate steric strain, while smaller deviations correlate with planar substituents (e.g., carboxylate groups). Use SHELXL for refinement, as it accommodates disorder modeling and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structural derivatives be designed to enhance antiviral activity, and what methodological pitfalls arise in docking studies?

  • Scaffold modification : Introduce substituents at positions 2 and 5 (e.g., oxadiazole or benzyl groups) to improve binding to viral targets like HBV polymerase. shows that ethyl 5-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate derivatives exhibit anti-HBV activity via hydrophobic interactions and hydrogen bonding.
  • Docking challenges :
    • False positives : Rigid docking may overlook conformational flexibility. Use molecular dynamics (MD) simulations to validate binding poses.
    • Solvent effects : Explicit water models improve accuracy but increase computational cost. Hybrid implicit/explicit solvation is recommended .

Q. How should researchers resolve contradictions in crystallographic data for thiadiazine derivatives?

Contradictions often arise from:

  • Disorder in the thiazine ring : Refine using twin laws in SHELXL and validate with residual density maps .
  • Hydrogen-bonding variability : Compare Hirshfeld surfaces (e.g., reports 28.98° dihedral angles for intramolecular H-bonds vs. 51.3° in ZECWAI). Use WinGX for symmetry analysis and Mercury for visualization .

Q. What advanced analytical techniques are critical for characterizing hydrolytic stability and degradation pathways?

  • pH-dependent stability assays : Monitor hydrolysis via HPLC-MS at pH 2–12. Carboxylate esters hydrolyze rapidly under alkaline conditions, forming decarboxylated byproducts .
  • Thermogravimetric analysis (TGA) : Degradation onset temperatures (>200°C) indicate thermal stability, critical for formulation studies .

Methodological Recommendations

  • Crystallography : Prioritize SHELX suites for structure solution/refinement. For disorder, apply PART and ISOR commands .
  • Synthetic optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., Temp, solvent) .
  • Biological assays : Pair in vitro antiviral screens with cytotoxicity profiling (e.g., MTT assays) to establish selectivity indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.